molecular formula C5H11NO3S B13213600 3-(Methanesulfonylmethyl)oxetan-3-amine

3-(Methanesulfonylmethyl)oxetan-3-amine

Cat. No.: B13213600
M. Wt: 165.21 g/mol
InChI Key: APPMGBJFCMFAIV-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)oxetan-3-amine is a specialized oxetane derivative featuring a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at the 3-position of the oxetane ring.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

3-(methylsulfonylmethyl)oxetan-3-amine

InChI

InChI=1S/C5H11NO3S/c1-10(7,8)4-5(6)2-9-3-5/h2-4,6H2,1H3

InChI Key

APPMGBJFCMFAIV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1(COC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular Williamson ether synthesis, where an appropriate precursor undergoes cyclization to form the oxetane ring . Another method involves the light-mediated Paternò-Büchi [2+2] cycloaddition reaction .

Industrial Production Methods

Industrial production methods for 3-(Methanesulfonylmethyl)oxetan-3-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of ring-opened or ring-expanded products .

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methanesulfonylmethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Oxetan-3-amine Derivatives

Structural and Functional Variations

Key structural analogs of 3-(Methanesulfonylmethyl)oxetan-3-amine include:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties References
3-(Methanesulfonylmethyl)oxetan-3-amine -CH₂SO₂CH₃ C₅H₁₁NO₂S 161.21* Drug design (polarity modulation) Inferred
Oxetan-3-amine -H C₃H₇NO 73.1 Building block for heterocycles
3-(4-Bromophenyl)oxetan-3-amine HCl -C₆H₄Br C₉H₁₁BrClNO 264.55 Pharmaceutical intermediate
3-(Trifluoromethyl)oxetan-3-amine HCl -CF₃ C₄H₇F₃ClNO 189.56 Enhanced metabolic stability
3-(Difluoromethyl)oxetan-3-amine -CHF₂ C₄H₇F₂NO 135.11 Fluorinated drug candidates
3-(Aminomethyl)oxetan-3-amine oxalate -CH₂NH₂ (oxalate salt) C₆H₁₂N₂O₅ 192.17 Bifunctional linker in synthesis

*Calculated based on substituent addition.

Key Observations:
  • Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and methanesulfonyl (-SO₂CH₃) groups are strong electron-withdrawing moieties, influencing reactivity in coupling reactions and binding affinity in receptor-ligand interactions .
  • Safety Profiles: Derivatives like 3-(Aminomethyl)oxetan-3-amine oxalate require inert storage conditions , whereas halogenated analogs (e.g., bromophenyl) may pose handling risks due to toxicity .

Biological Activity

3-(Methanesulfonylmethyl)oxetan-3-amine, also known as 3-(methylsulfonylmethyl)oxetan-3-amine hydrochloride, is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including an oxetane ring and a methanesulfonylmethyl group, contribute to its biological activity through various mechanisms of action.

Chemical Structure:

  • Molecular Formula: C5H12ClNO3S
  • Molecular Weight: 201.67 g/mol
  • CAS Number: 1955531-77-7

Synthesis Overview:
The synthesis of 3-(methanesulfonylmethyl)oxetan-3-amine typically involves:

  • Formation of the Oxetane Ring: Cyclization of appropriate precursors under basic conditions.
  • Introduction of the Methanesulfonylmethyl Group: Achieved via nucleophilic substitution using methanesulfonyl chloride.
  • Amination: Introduction of the amine group through nucleophilic substitution with ammonia or an amine derivative.
  • Formation of Hydrochloride Salt: Reaction with hydrochloric acid to yield the hydrochloride form.

The biological activity of 3-(methanesulfonylmethyl)oxetan-3-amine is primarily attributed to its ability to interact with various biomolecules. The methanesulfonylmethyl group can participate in electrophilic and nucleophilic reactions, while the amine group facilitates hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Biological Activity and Applications

Research has indicated that 3-(methanesulfonylmethyl)oxetan-3-amine exhibits a range of biological activities:

Case Studies and Research Findings

While specific case studies focusing solely on 3-(methanesulfonylmethyl)oxetan-3-amine are scarce, related compounds have provided insights into its potential applications:

  • A study on oxetane derivatives indicated that modifications at the 3-position could significantly enhance potency against various biological targets .
  • Research into similar compounds has shown that structural modifications can lead to improved pharmacokinetic profiles and increased selectivity for biological targets .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
3-(Methanesulfonylmethyl)oxetan-3-amineAntimicrobial, anticancer potentialContains oxetane ring and sulfonyl group
4,4-Difluoro-3-methoxyoxaneStudied for biological interactionsFluorinated compound enhancing stability
1,2-Dioxolane derivativesAntimalarial activityExhibits unique reactivity patterns

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